molecular formula C9H9N3O B3030035 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- CAS No. 857283-81-9

2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-

Cat. No.: B3030035
CAS No.: 857283-81-9
M. Wt: 175.19
InChI Key: NPHUZZULZRIVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Ligand for Coordination Chemistry

2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)- derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been studied as ligands in coordination chemistry. These ligands are advantageous for creating luminescent lanthanide compounds used in biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Photoinduced Tautomerization

Compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit three types of photoinduced reactions, including excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant in understanding dual luminescence and irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).

Synthesis of Multifunctional Materials

Recent developments in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives include the synthesis of multifunctional spin-crossover switches, incorporation into biomedical sensors, the self-assembly of functional soft materials and surface structures, and use in catalysis (Halcrow, 2014).

Study of Complex Crystal Structures

Studies of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, involve understanding their molecular structure and properties, including tautomeric forms and thermodynamic properties, through X-ray diffraction and computational methods (Shen et al., 2012).

Application in Oligomerization Reactions

(Pyrazolyl)-(phosphinoyl)pyridine complexes with metals like iron, cobalt, and nickel have been synthesized and used in ethylene oligomerization studies. These studies focus on the catalytic activity and product compositions affected by solvent and co-catalyst (Nyamato et al., 2015).

Future Directions

The study on pyrazole-based ligands, such as “2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-”, demonstrated that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

(6-pyrazol-1-ylpyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-3-1-4-9(11-8)12-6-2-5-10-12/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHUZZULZRIVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283423
Record name 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-81-9
Record name 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrazol-1-yl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 6-(1H-pyrazol-1-yl)picolinate (476 mg; 2.34 mmol) in anh. EtOH (10 ml) was treated with NaBH4 (443 mg; 11.71 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 16 h. After concentration to dryness under reduced pressure, the resulting residue was treated with water, and extracted with DCM. The organic layer was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanol as a colorless oil. LC-MS (conditions A): tR=0.45 min.; [M+H]+: 176.11 g/mol.
Quantity
476 mg
Type
reactant
Reaction Step One
Name
Quantity
443 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-
Reactant of Route 3
Reactant of Route 3
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-
Reactant of Route 4
Reactant of Route 4
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-
Reactant of Route 5
Reactant of Route 5
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-
Reactant of Route 6
Reactant of Route 6
2-Pyridinemethanol, 6-(1H-pyrazol-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.